molecular formula C20H18N6O2 B2491415 3-benzyl-7-[(2-pyridin-2-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396758-74-9

3-benzyl-7-[(2-pyridin-2-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2491415
CAS RN: 1396758-74-9
M. Wt: 374.404
InChI Key: BZGUILRCEWHULB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimido[4,5-d]pyrimidine derivatives involves various synthetic routes, including the condensation reactions of different precursors. For instance, the conversion of 1-benzyl-4-aminotetrahydropyridine-3-carboxylic acid methyl ester to antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones demonstrates the complexity and versatility of synthetic methods employed in creating such compounds (Furrer, Wágner, & Fehlhaber, 1994). Another example is the regioselective amination of condensed pyrimidines, showing the nuanced control over functional group placement within the molecule (Gulevskaya, Pozharskii, Shorshnev, & Zheltushkina, 1994).

Molecular Structure Analysis

The molecular structure of related compounds, such as the benzoic acid–3,4-bis[(pyridin-3-ylmethyl)amino]cyclobut-3-ene-1,2-dione, reveals the importance of hydrogen bonding in the assembly of molecules into extended structures (Lemmerer & Bourne, 2012). These structural analyses contribute to understanding the interaction mechanisms that could influence the biological activity of 3-benzyl-7-[(2-pyridin-2-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione.

Chemical Reactions and Properties

Chemical reactions involving pyrimido[4,5-d]pyrimidine derivatives are diverse, including oxidative methods for synthesizing related compounds with potential biological activities. For example, the synthesis of 6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione through oxidative methods demonstrates the compound's reactive nature and potential for further functionalization (Tang et al., 2015).

Physical Properties Analysis

The physical properties of pyrimido[4,5-d]pyrimidine derivatives can vary significantly, as shown in the study on the solubility, permeability, and in vitro-predicted human in vivo intrinsic clearance values of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones. These properties are crucial for determining the compound's suitability in pharmaceutical applications, indicating how the molecular structure affects biological interactions and drug delivery efficiency (Jatczak et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are influenced by the molecular structure of pyrimido[4,5-d]pyrimidine derivatives. Studies on novel synthesis and properties of related compounds highlight the aromatic nature and electrochemical behavior, which are pivotal in understanding the compound's potential as a pharmacological agent (Mitsumoto & Nitta, 2004).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, pyrimidines in general display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

properties

IUPAC Name

6-benzyl-2-(2-pyridin-2-ylethylamino)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2/c27-18-16-12-23-19(22-11-9-15-8-4-5-10-21-15)24-17(16)25-20(28)26(18)13-14-6-2-1-3-7-14/h1-8,10,12H,9,11,13H2,(H2,22,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGUILRCEWHULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CN=C(N=C3NC2=O)NCCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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